Product packaging for N-Phenoxycarbonyl-L-valine(Cat. No.:CAS No. 126147-70-4)

N-Phenoxycarbonyl-L-valine

Cat. No.: B020239
CAS No.: 126147-70-4
M. Wt: 237.25 g/mol
InChI Key: HVJMEAOTIUMIBJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenoxycarbonyl-L-valine (CAS 126147-70-4) is a protected amino acid analog of L-valine that serves as a critical building block in organic chemistry and biochemical research. This compound is widely utilized in Solid-Phase Peptide Synthesis (SPPS) as an effective protecting group for the amino moiety of L-valine. The phenoxycarbonyl group enhances the stability of the amino acid during the coupling steps of peptide chain assembly and can be readily removed under basic conditions, typically with piperidine, upon completion of the synthesis. This functionality is essential for the production of linear peptides, cyclic peptides, and peptidomimetics, allowing researchers to modify key peptide properties such as solubility, stability, and biological activity. Beyond its primary role in peptide synthesis, this compound finds application in broader pharmaceutical and biotechnology research. It is employed in the development of prodrugs to improve the bioavailability of active pharmaceutical ingredients and in the production of modified amino acids for novel biotherapeutics and diagnostics. Its use also extends to research in enzyme inhibition, aiding in the design of inhibitors to regulate specific biological pathways. The product is supplied as a white to off-white powder with a high purity of ≥99% (HPLC). It has a molecular formula of C 12 H 15 NO 4 and a molecular weight of 237.25 g/mol. Its characteristic melting point ranges from 80-86°C, and it has a specific optical rotation [α] 25 D of -14 to -18° (c=5 in Ethanol). For optimal stability, this reagent should be stored at room temperature. WARNING: This product is for research purposes only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B020239 N-Phenoxycarbonyl-L-valine CAS No. 126147-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-methyl-2-(phenoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJMEAOTIUMIBJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431202
Record name N-Phenoxycarbonyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126147-70-4
Record name N-Phenoxycarbonyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of N Phenoxycarbonyl L Valine

Strategies for the N-Carbamylation of L-Valine to Yield N-Phenoxycarbonyl-L-valine

The introduction of the N-phenoxycarbonyl group onto the L-valine molecule is a key synthetic step. This process, known as N-carbamylation, involves the reaction of the amino group of L-valine with a suitable phenoxycarbonylating agent.

A common and effective method for the synthesis of N-phenoxycarbonyl (NPC) groups on amino acids is the reaction of the amine with diphenyl carbonate (DPC). nii.ac.jp This approach is considered a phosgene-free method, which is advantageous from a green chemistry perspective as it avoids the use of highly toxic phosgene (B1210022) and isocyanate compounds. nii.ac.jp The reaction involves the nucleophilic attack of the amino group of L-valine on one of the carbonyl carbons of diphenyl carbonate, leading to the formation of this compound and phenol (B47542) as a byproduct.

This method is valued for its directness and is applicable to various amino acids, making it a versatile tool in peptide chemistry and the synthesis of related compounds. nii.ac.jp

Table 1: Reaction Summary for Diphenyl Carbonate Method

ReactantsReagentProductByproduct
L-ValineDiphenyl CarbonateThis compoundPhenol

To overcome purification challenges associated with traditional methods, such as laborious column chromatography or recrystallization, a straightforward and efficient two-phase reaction system has been developed. rsc.org This method simplifies the work-up process and yields N-phenoxycarbonyl amino acids, including this compound, with high purity. rsc.org

The use of N-phenoxycarbonyl amino acids as monomers for polypeptide synthesis is an advanced technique that benefits from the excellent stability of the monomers. rsc.org The development of a facile two-phase synthesis significantly improves the accessibility of these monomers, thereby facilitating broader applications in polypeptide synthesis. rsc.org This system is compatible with a variety of amino acids and the resulting monomers are suitable for direct polymerization reactions. rsc.org

Synthesis of Isotopic Analogs of this compound

Isotopically labeled compounds are indispensable tools in mechanistic studies, metabolism tracking, and as internal standards in quantitative analysis.

N-(Phenoxycarbonyl)-L-valine-d8 is a deuterated analog of this compound. pharmaffiliates.comusbio.net In this specific isotopologue, eight hydrogen atoms on the valine residue have been replaced with deuterium. Such labeled compounds are crucial for mechanistic studies, allowing researchers to trace the metabolic fate of the molecule or to investigate reaction mechanisms through the kinetic isotope effect.

Furthermore, N-(Phenoxycarbonyl)-L-valine-d8 serves as an important reference standard in analytical method development and validation, for instance, during the quality control processes in the commercial production of pharmaceuticals like Ritonavir (B1064). synzeal.com

Table 2: Properties of N-(Phenoxycarbonyl)-L-valine-d8

PropertyValue
Chemical NameThis compound-2,3,4,4,4,5,5,5-d8
SolubilitySoluble in Acetone, Chloroform, Dichloromethane (B109758)
Storage RecommendationLong-term storage at -20°C

Data sourced from publicly available specifications. usbio.net

Derivatization of this compound for Specific Research Applications

This compound is not only an end product but also a versatile precursor for creating more complex molecules, particularly N-acyl-α-amino acid derivatives and peptides. chemimpex.com

N-acyl-α-amino acids (NAAAs) are an important class of compounds with diverse applications. nih.gov The synthesis of these molecules often begins with a standard amino acid like L-valine. The phenoxycarbonyl group in this compound serves as a protecting group for the nitrogen atom. This protection is a fundamental strategy in peptide synthesis, allowing for the controlled formation of amide (peptide) bonds by activating the carboxylic acid group without unwanted side reactions at the amine. chemimpex.com

The N-phenoxycarbonyl group itself makes the compound an "activated" urethane (B1682113) derivative. nii.ac.jp It can react with various nucleophiles, such as other amino acids, amines, or alcohols, accompanied by the elimination of phenol, to yield ureas or urethanes, respectively. nii.ac.jp This reactivity is central to its role as a monomer in the synthesis of polypeptides and other complex biologically active compounds. chemimpex.comrsc.org Therefore, this compound is a key intermediate derived from the L-valine precursor, enabling the synthesis of a wide array of more complex N-acyl derivatives for research and pharmaceutical development. chemimpex.com

Integration of this compound into Complex Molecular Architectures

This compound serves as a crucial intermediate and building block in the field of organic synthesis, particularly in the construction of complex, biologically active molecules. chemimpex.com Its utility stems from the phenoxycarbonyl group, which functions as an effective protecting group for the amino functionality of L-valine. This protection allows for selective reactions at other sites of the molecule and controlled peptide bond formation.

The compound is instrumental in peptide synthesis, where it acts as a key component for incorporating L-valine residues into a growing peptide chain. chemimpex.com The phenoxycarbonyl group provides stability and can be readily removed under specific conditions, making it a valuable tool for chemists developing novel therapeutic peptides. chemimpex.com

A significant application of this compound is in the synthesis of pharmaceuticals. For instance, it is a known intermediate in the manufacturing of Ritonavir, an antiretroviral medication. pharmaffiliates.comsynzeal.com The synthesis of such complex molecules requires precise control over stereochemistry and reactivity, a role for which N-protected amino acids like this compound are well-suited. Its incorporation into these larger structures is a testament to its reliability and versatility in multi-step synthetic pathways. chemimpex.com

Table 1: Applications in Complex Synthesis

Application Area Role of this compound Example Molecule
Peptide Synthesis Protected amino acid building block Custom therapeutic peptides
Pharmaceutical Development Key intermediate Ritonavir

Preparation of Hydantoin (B18101) Derivatives Incorporating L-Valine

Hydantoins, or imidazolidine-2,4-diones, are a class of heterocyclic compounds with significant biological activity, finding use as antiepileptics, antiarrhythmics, and antibacterial agents. ikm.org.my The synthesis of hydantoin derivatives from amino acids like L-valine allows for the creation of diverse molecular structures with potential therapeutic applications. mdpi.com

One common method for synthesizing hydantoins from amino acids is the Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate (B1221674) and an acid. ikm.org.my This process typically proceeds through the formation of a ureido intermediate, which then undergoes cyclization to yield the hydantoin ring structure. ikm.org.my While the general Urech method is well-established for various amino acids, specific conditions can be optimized for L-valine to achieve good yields. ikm.org.my

Another versatile method involves the base-induced intramolecular cyclization of N-substituted amino acid derivatives. mdpi.comnih.gov For example, 3,5-disubstituted hydantoins can be prepared from N-[(1-benzotriazolecarbonyl)]-L-valine amides. mdpi.com This reaction is typically carried out in the presence of a mild base, such as a sodium carbonate solution, and proceeds in high yields under mild conditions. mdpi.com This strategy allows for the introduction of various substituents at the N-3 and C-5 positions of the hydantoin ring, enabling the synthesis of a library of compounds for pharmacological screening. mdpi.comsemanticscholar.org Research has shown that hydantoins derived from L-valine, such as 3-benzhydryl-5-isopropyl hydantoin, exhibit selective inhibitory effects against certain viruses. mdpi.comnih.gov

Table 2: Synthetic Routes to L-Valine Derived Hydantoins

Synthetic Method Key Reagents Intermediate Key Features
Urech Hydantoin Synthesis L-Valine, Potassium Cyanate, Hydrochloric Acid Ureido derivative A classic and direct method for hydantoin formation. ikm.org.my

Applications of N Phenoxycarbonyl L Valine in Advanced Materials and Medicinal Chemistry

Role in Peptide Synthesis and Functional Peptide Development

N-Phenoxycarbonyl-L-valine serves as a crucial building block in peptide synthesis, a fundamental process in biochemistry and drug development. chemimpex.com The phenoxycarbonyl group acts as a protective shield for the amino group of L-valine, preventing unwanted side reactions during the formation of peptide bonds. vulcanchem.com This controlled approach is essential for creating complex peptides with specific sequences and functions. chemimpex.commasterorganicchemistry.com

Enhancing Peptide Stability and Activity through N-Phenoxycarbonyl Modification

The incorporation of the N-phenoxycarbonyl group can significantly enhance the stability and biological activity of peptides. chemimpex.com This modification can improve the solubility of peptides and protect them from enzymatic degradation, thereby prolonging their therapeutic effects. chemimpex.com For instance, peptides modified with this compound have shown increased resistance to proteases, enzymes that break down proteins and peptides. vulcanchem.com This enhanced stability is a critical factor in the development of effective peptide-based drugs. chemimpex.com

Contribution to Prodrug Design and Targeted Drug Delivery Systems

The unique properties of this compound make it a valuable component in the design of prodrugs and targeted drug delivery systems. chemimpex.com A prodrug is an inactive compound that is converted into an active drug within the body. This approach can improve the drug's absorption, distribution, and metabolism. mdpi.com

Improving Bioavailability of Active Pharmaceutical Ingredients

A significant challenge in drug development is the poor bioavailability of many active pharmaceutical ingredients (APIs), meaning that only a small fraction of the administered dose reaches the target site. seppic.comresearchgate.net this compound can be used to create prodrugs that enhance the bioavailability of APIs. chemimpex.com The phenoxycarbonyl group can be enzymatically cleaved in the body, releasing the active drug at the desired location. vulcanchem.com This strategy has been successfully employed to improve the oral bioavailability of various drugs. nih.gov For example, L-valine has been used to create prodrugs of antiviral agents, leading to improved absorption and therapeutic efficacy. mdpi.com

Development of Biologically Active Compounds and Therapeutics

This compound is instrumental in the synthesis of a wide range of biologically active compounds with therapeutic potential. chemimpex.com Its versatility allows for the creation of novel molecules targeting various diseases.

Synthesis of Compounds for Cancer Research and Immunotherapy

In the field of oncology, this compound is utilized in the synthesis of compounds for cancer research and immunotherapy. chemimpex.com For instance, it has been used as a starting material for the synthesis of analogs of Lopinavir, an HIV-1 protease inhibitor that has also been investigated for its potential in cancer therapy. scirp.org Furthermore, the metabolism of branched-chain amino acids like valine is often reprogrammed in cancer cells, making enzymes in these pathways potential targets for new cancer therapies. nih.govmdpi.com Research into compounds that can modulate these pathways is an active area of investigation. biorxiv.orgnih.gov

Design of Enzyme Inhibitors and Their Mechanistic Implications

This compound and its derivatives are employed in the design of enzyme inhibitors, which are molecules that can block the activity of specific enzymes. chemimpex.com This is a crucial strategy in drug discovery, as many diseases are caused by the overactivity of certain enzymes. For example, this compound has been used in the synthesis of inhibitors for HIV-1 protease, a key enzyme in the life cycle of the HIV virus. scirp.orgbiosynth.comunesp.br The design of these inhibitors often involves creating molecules that mimic the natural substrates of the enzyme, thereby blocking its active site. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Application Areas
This compoundC12H15NO4237.25Peptide synthesis, prodrug design, enzyme inhibitor synthesis chemimpex.combiosynth.com
L-ValineC5H11NO2117.15Essential amino acid, dietary supplement, precursor in biosynthesis nih.govdrugbank.com
LopinavirC37H48N4O5628.8HIV-1 protease inhibitor scirp.org
DoxorubicinC27H29NO11543.5Chemotherapy agent vulcanchem.com

Antiviral Activity through Enzyme Inhibition Mechanisms (e.g., Reverse Transcriptase)

This compound, a derivative of the essential amino acid L-valine, has demonstrated notable antiviral properties. biosynth.comcymitquimica.com This activity is primarily attributed to its ability to inhibit key viral enzymes essential for replication. biosynth.comcymitquimica.com Research has shown that this compound is an impurity found in the influenza drug oseltamivir (B103847) phosphate. biosynth.comcymitquimica.com

One of the key mechanisms of its antiviral action is the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. biosynth.comcymitquimica.com By blocking this enzyme, this compound effectively halts the viral replication process. biosynth.comcymitquimica.com Its efficacy is not limited to HIV; studies have indicated its activity against other viruses, including hepatitis B virus and influenza A virus. biosynth.comcymitquimica.com The compound serves as a vital building block in the synthesis of various biologically active compounds, including those used in the development of antiviral drugs. chemimpex.com For instance, it is a key intermediate in the synthesis of Ritonavir (B1064), a protease inhibitor used to treat HIV infection. synzeal.comnih.gov The synthesis of certain antiviral compounds involves the conversion of L-valine to this compound using phenylchloroformate. nih.govunesp.br

Conjugation of L-Valine Derivatives to Enhance Biological Activities

Design and Synthesis of Amino Acid-Conjugated Natural Compounds

The conjugation of amino acids to natural products is a promising strategy in drug discovery to enhance pharmacological activities and overcome limitations such as poor solubility and instability. mdpi.comnih.gov The process often involves creating an ester or amide bond between the amino acid and the natural compound. mdpi.com

For example, curcumin (B1669340), a natural compound with various biological activities, has been conjugated with amino acids like valine to improve its properties. mdpi.com One synthetic approach involves protecting the amino group of valine, activating the carboxyl group, and then reacting it with the natural compound. mdpi.com In the synthesis of lopinavir, a phosphinic analog and HIV-1 inhibitor, this compound is utilized as a key fragment in the assembly of the final molecule. scirp.org

The synthesis of these conjugates can be complex, often requiring protective group chemistry to ensure specific reactions. For instance, in the synthesis of curcumin-valine conjugates, the amino group of valine may be protected with a phthaloyl group, which is later removed. mdpi.com Another method involves using a solid support to selectively esterify one part of the natural molecule. mdpi.com The choice of the amino acid and the linker can significantly influence the properties of the resulting conjugate. mdpi.comnih.gov

Studies on Antimicrobial Activity of L-Valine Conjugates

Conjugating L-valine to natural compounds has been shown to significantly enhance their antimicrobial activity. mdpi.comnih.gov This enhancement is often attributed to improved cellular uptake and interaction with bacterial membranes.

A notable example is the valine-curcumin conjugate (Val-Cur). nih.gov In vitro studies demonstrated that Val-Cur exhibited significantly superior antibacterial activity against Escherichia coli, Staphylococcus aureus, Aeromonas hydrophila, and Vibrio parahaemolyticus compared to curcumin alone. nih.gov Similarly, tetrahydrocurcumin-valine conjugates have shown potent activity against Bacillus cereus. mdpi.com

The antimicrobial efficacy of these conjugates is often evaluated by determining their minimum inhibitory concentrations (MICs). For instance, studies on antimicrobial peptides have shown that the inclusion of hydrophobic amino acids like valine can enhance their activity against various pathogenic bacteria. researchgate.netmdpi.com The structural modifications brought about by the conjugation of valine can lead to novel antimicrobial agents with improved stability and a broader spectrum of activity. researchgate.net

Below is a table summarizing the enhanced antimicrobial activity of L-valine conjugated compounds based on research findings.

CompoundTarget MicroorganismObservationReference
Valine-curcumin (Val-Cur)Escherichia coli, Staphylococcus aureus, Aeromonas hydrophila, Vibrio parahaemolyticusSignificantly superior antibacterial activity compared to curcumin. nih.gov
Tetrahydrocurcumin-L-valineBacillus cereusReported as one of the most powerful conjugates with a low MIC value. mdpi.com
Brevilaterins V (peptides containing L-valine)10 tested pathogenic bacteriaHigh antimicrobial activities and good stability. researchgate.net

Mechanistic and Theoretical Investigations of N Phenoxycarbonyl L Valine Reactions

Elucidation of Polymerization Reaction Mechanisms

The polymerization of N-Phenoxycarbonyl-L-valine is a sophisticated process that leverages the unique reactivity of the N-phenoxycarbonyl group. This approach circumvents some of the challenges associated with the direct polymerization of amino acids or the use of highly sensitive N-carboxyanhydrides (NCAs).

The polymerization of N-phenoxycarbonyl amino acids, including this compound, is often described as a form of polycondensation that proceeds through the in situ formation of an N-carboxyanhydride (NCA) intermediate. This method provides a more controlled and user-friendly approach to polypeptide synthesis compared to the traditional ring-opening polymerization (ROP) of pre-synthesized, moisture-sensitive NCAs.

The general mechanism begins with the N-phenoxycarbonyl derivative of the amino acid, which is a stable and easily handleable solid. This precursor is then heated, typically in a solvent like N,N-dimethylacetamide (DMAc), in the presence of a primary amine which acts as an initiator. The reaction proceeds via an intramolecular cyclization of the N-phenoxycarbonyl amino acid. This step involves the attack of the carboxyl group on the carbonyl of the phenoxycarbonyl moiety, leading to the elimination of phenol (B47542) and the formation of the corresponding L-valine N-carboxyanhydride (Val-NCA).

This in situ generated NCA is highly reactive and immediately undergoes ring-opening polymerization initiated by the primary amine. The polymerization propagates through the nucleophilic attack of the terminal amino group of the growing polymer chain on the carbonyl group of the newly formed NCA monomer. This process is accompanied by the release of carbon dioxide. The use of a primary amine initiator allows for the synthesis of polypeptides with a predictable molecular weight and a narrow molecular weight distribution.

One of the key advantages of this method is that the N-phenoxycarbonyl precursor is stable under ambient conditions, unlike NCAs which are notoriously sensitive to moisture and heat. This stability simplifies the handling and purification of the monomer. Furthermore, the polymerization can proceed in a controlled manner, often described as a "living" polymerization, which allows for the synthesis of well-defined block copolymers.

Initiation: A primary amine attacks the this compound, or the in situ formed Val-NCA.

Propagation: The terminal amine of the growing polypeptide chain attacks subsequent Val-NCA monomers.

By-products: Phenol is eliminated during the NCA formation, and carbon dioxide is released during the ring-opening polymerization.

Research has shown that this method is applicable to a wide range of amino acids, including those with functional side chains. The controlled nature of the polymerization initiated by primary amine hydrochlorides has been highlighted as a way to suppress side reactions that are common in traditional NCA polymerization.

Key Features of this compound Polymerization
FeatureDescriptionReference
Monomer StabilityThis compound is a stable, crystalline solid, easy to handle and store compared to the corresponding NCA.
Reaction MechanismPolycondensation via in situ formation of L-valine N-carboxyanhydride (Val-NCA) followed by ring-opening polymerization.
InitiatorTypically initiated by a primary amine or primary amine hydrochloride.
By-productsPhenol and carbon dioxide.
ControlAllows for the synthesis of polypeptides with predictable molecular weights and low polydispersity.

Computational Studies on N-Phenoxycarbonyl Amino Acid Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms in polymer chemistry. While specific DFT studies exclusively on this compound are not extensively reported, the broader research on N-phenoxy

Analytical and Characterization Techniques in N Phenoxycarbonyl L Valine Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of N-Phenoxycarbonyl-L-valine. These methods provide detailed information about the compound's atomic composition and the connectivity of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its derivatives. spectrabase.comresearchgate.netchemicalbook.com Both ¹H and ¹³C NMR are routinely used to provide detailed information about the molecular framework. spectrabase.commdpi.com

In the ¹H NMR spectrum of related L-valine derivatives, characteristic signals can be observed. For instance, in L-Valine methyl ester hydrochloride, proton signals appear at specific chemical shifts: a multiplet between 4.14–4.17 ppm for the α-proton, a multiplet at 3.80–3.85 ppm for the methyl ester protons, a multiplet at 2.50–2.56 ppm for the β-proton, and multiplets at 1.12–1.15 ppm for the two methyl groups of the isopropyl residue. nih.gov For N-Boc-L-valine, another valine derivative, hindered rotation around the C-N bond can lead to a mixture of isomers, resulting in more complex spectra. chemicalbook.com Advanced 2D NMR techniques are often employed to elucidate the complex structures of this compound derivatives, helping to resolve overlapping signals and establish connectivity between different parts of the molecule. westmont.eduipb.pt

The ¹³C NMR spectrum provides complementary information. For L-Valine methyl ester hydrochloride, carbon signals are observed at 168.91 ppm (carbonyl), 58.57 ppm (α-carbon), 53.02 ppm (methoxy), 29.95 ppm (β-carbon), and 18.15 ppm (isopropyl methyls). nih.gov In N-acyl-L-valine derivatives, the α-carbon signal appears around 58.43 ppm, the methine carbon of the isopropyl group at 29.48 ppm, and the non-equivalent methyl carbons at 18.61 and 19.25 ppm. mdpi.com

Table 1: Representative NMR Data for L-Valine Derivatives

CompoundNucleusChemical Shift (ppm)MultiplicityAssignmentReference
L-Valine methyl ester hydrochloride¹H4.14–4.17mα-CH nih.gov
3.80–3.85mOCH₃ nih.gov
2.50–2.56mβ-CH nih.gov
1.12–1.15m(CH₃)₂ nih.gov
¹³C168.91C=O nih.gov
58.57α-C nih.gov
53.02OCH₃ nih.gov
29.95β-C nih.gov
18.15(CH₃)₂ nih.gov
N-acyl-L-valine derivative¹³C58.43α-C mdpi.com
29.48β-C mdpi.com
18.61, 19.25(CH₃)₂ mdpi.com

Note: 'm' denotes a multiplet. Data is for related L-valine derivatives and provides an expected range for this compound.

Mass Spectrometry (MS) Applications in Characterizing this compound Products

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound and its reaction products. biosynth.comcymitquimica.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecule, often as a protonated species [M+H]⁺. biosynth.comcymitquimica.com

For instance, this compound has a molecular weight of 237.25 g/mol . biosynth.comscbt.com In a study of ritonavir (B1064) impurities, this compound was quantified using UPLC-MS/MS, demonstrating the sensitivity of this method for detecting even trace amounts of the compound. nih.gov The fragmentation pattern observed in MS/MS experiments can provide further structural information, helping to confirm the identity of the compound and its derivatives. nih.gov Predicted collision cross-section (CCS) values can also be calculated for different adducts to aid in identification. uni.lu

Table 2: Mass Spectrometry Data for this compound and a Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Ionization ModeObserved IonReference
This compoundC₁₂H₁₅NO₄237.25ESI[M+H]⁺ (predicted) biosynth.comscbt.com
N-(Phenoxycarbonyl)-L-valine methyl esterC₁₃H₁₇NO₄251.28ESIm/z 252.12303 ([M+H]⁺) uni.lu

Infrared (IR) and UV/VIS Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV/VIS) spectroscopy are used to identify the functional groups present in this compound. spectrabase.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the bonds within the molecule. srce.hr For this compound, key absorptions would be expected for the N-H bond, the carbonyl (C=O) groups of the carbamate (B1207046) and carboxylic acid, and the C-O bonds. In related N-acyl amino acids, characteristic bands for the N-H stretch appear around 3210 cm⁻¹, and the carbonyl stretch is seen around 1660 cm⁻¹. srce.hr The presence of the phenoxycarbonyl group would introduce additional characteristic peaks for the aromatic ring and the carbamate linkage.

UV/VIS Spectroscopy: UV/VIS spectroscopy provides information about the electronic transitions within the molecule. The aromatic phenyl ring in this compound is expected to show characteristic absorption bands in the UV region, typically between 250 and 280 nm. shimadzu.com The carbonyl groups also exhibit absorption in the UV region, often as a weak n→π* transition around 270-300 nm. masterorganicchemistry.com While L-valine itself has a lower cut-off wavelength below 200 nm, the introduction of the phenoxycarbonyl group shifts the absorption to a more readily accessible part of the UV spectrum. researchgate.net

Table 3: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueFunctional GroupExpected Absorption RangeReference
IR SpectroscopyN-H Stretch~3300 cm⁻¹ spectroscopyonline.com
C=O Stretch (Carbamate)~1740 cm⁻¹ srce.hr
C=O Stretch (Carboxylic Acid)~1710 cm⁻¹ srce.hr
C-N Stretch1000-1400 cm⁻¹ spectroscopyonline.com
UV/VIS SpectroscopyPhenyl Ring (π→π)250-280 nm shimadzu.com
Carbonyl (n→π)270-300 nm masterorganicchemistry.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) in this compound Research

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis and purification of this compound and its derivatives. spectrabase.com Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. rsc.org

In a validated UPLC-MS/MS method for determining impurities in ritonavir, this compound was successfully separated and quantified. nih.gov The method utilized a C18 column with a gradient elution of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer. nih.gov The linearity of the method was established over a concentration range of 0.1-1.5 ppm, demonstrating its suitability for quantitative analysis. nih.gov The purity of synthesized N-acyl-L-valine derivatives is often verified by RP-HPLC. mdpi.com Furthermore, HPLC is crucial for monitoring the progress of reactions involving this compound and for isolating the final product. mdpi.com Chiral HPLC methods can also be developed to separate the L- and D-enantiomers of valine derivatives, which is critical in pharmaceutical applications. rsc.orgresearchgate.net

Table 4: Example of HPLC Method Parameters for Analysis of a Valine Derivative

ParameterConditionReference
ColumnAcquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) nih.gov
Mobile PhaseGradient of 0.05% ammonia (B1221849) in methanol and 5.0 mM ammonium acetate buffer nih.gov
Flow Rate0.2 mL/min nih.gov
DetectionMS/MS nih.gov
Total Run Time11 min nih.gov

Future Directions and Emerging Research Avenues for N Phenoxycarbonyl L Valine Chemistry

Innovations in Synthesis Towards Green Chemistry Principles

The synthesis of polypeptides is increasingly being scrutinized through the lens of green chemistry, aiming for more sustainable and environmentally benign processes. unibo.it Traditional methods for creating activated amino acid monomers like N-carboxyanhydrides (NCAs) often involve hazardous reagents such as phosgene (B1210022) and its derivatives. nih.govpmcisochem.fr This has spurred research into safer, phosgene-free synthetic routes.

A significant advancement is the use of N-phenoxycarbonyl-functionalized α-amino acids (NPCAs), including N-Phenoxycarbonyl-L-valine, as stable, handleable precursors. researchgate.netresearchgate.net These compounds can be synthesized under milder conditions and are more resistant to moisture and heat compared to the notoriously sensitive NCAs. nih.govresearchgate.net One promising green approach involves the N-carbamoylation of amino acids with diphenyl carbonate, avoiding the use of lethal reagents. researchgate.netresearchgate.net Another innovative and facile method for synthesizing N-phenoxycarbonyl amino acid monomers utilizes a simple two-phase reaction, which eliminates the need for purification steps like column chromatography or recrystallization. researchgate.netnih.gov

Furthermore, the development of polymerization techniques that tolerate ambient conditions, such as open-air environments, marks a substantial step towards greener manufacturing. chinesechemsoc.orgvulcanchem.com The ability to conduct polymerizations at temperatures like 70°C in the open air simplifies the process and reduces the energy consumption associated with maintaining stringent inert atmospheres. vulcanchem.com Research is also focused on replacing conventional, toxic solvents like dichloromethane (B109758) (DMF) with greener alternatives such as propylene (B89431) carbonate in both solution- and solid-phase peptide synthesis. rsc.org

Table 1: Comparison of Synthetic Strategies for Polypeptide Monomers

FeatureConventional NCA Synthesis (e.g., Phosgene)NPCA-based Synthesis (e.g., this compound)
Reagents Often involves toxic reagents like phosgene or triphosgene. nih.govpmcisochem.frUtilizes less hazardous reagents like phenyl chloroformate or diphenyl carbonate. vulcanchem.comencyclopedia.pub
Reaction Conditions Can require harsh conditions and stringent exclusion of moisture. researchgate.netMilder reaction conditions, with some methods tolerating open-air environments. chinesechemsoc.orgvulcanchem.com
Monomer Stability NCAs are notoriously sensitive to moisture and heat, making storage difficult. researchgate.netNPCAs are more stable and easier to handle and store. researchgate.net
Green Chemistry Alignment Low alignment due to hazardous chemicals and waste generation. unibo.itrsc.orgHigher alignment due to safer reagents and potential for simplified procedures. unibo.itresearchgate.net
Purification Purification of NCAs can be challenging due to their lability. nih.govFacile synthesis methods can eliminate the need for extensive purification. researchgate.netnih.gov

Expanding the Scope of Polypeptide Architectures and Functions

The precise control over polymerization offered by this compound and other NPCAs is unlocking the door to a vast array of complex polypeptide architectures that were previously difficult to access. Conventional polymerization of NCAs often suffers from side reactions that compromise the integrity of the polymer chain ends, hindering the synthesis of high-order structures. chinesechemsoc.org

The use of NPCA monomers, initiated by primary amine hydrochlorides, promotes a "normal amine mechanism" (NAM) of polymerization, which allows for the creation of well-defined polypeptides with predetermined molecular weights and low polydispersity (Đ <1.15). researchgate.netchinesechemsoc.orgvulcanchem.com This robust strategy has enabled the synthesis of diverse and complex topologies, including:

Block Copolymers: Sequential addition of different NPCA monomers allows for the creation of well-defined block copolymers. chinesechemsoc.org

Star and Star-Block Copolymers: These non-linear architectures are now accessible with high precision. chinesechemsoc.orgvulcanchem.com

Brush-type Polypeptides: These structures, with densely grafted side chains, can be synthesized for applications like creating biomimetic surfaces. chinesechemsoc.org

Multiblock Copolypeptides: Researchers have successfully synthesized complex structures like decablock copolypeptides, which can exhibit spontaneous morphological changes, such as shifting from polymersomes to lamellae nanostructures upon light irradiation. chinesechemsoc.org

This level of architectural control is crucial for designing materials with specific functions. For instance, amphiphilic block copolymers like PEG-b-polypeptides are widely designed for biomedical applications, and the ability to create them with high fidelity is a significant advantage. chinesechemsoc.org The hydrophobic isopropyl side chain of the valine residue, in particular, facilitates interactions within nonpolar environments, making it a valuable component in the design of such amphiphilic structures. vulcanchem.com

Novel Biomedical Applications and Therapeutic Modalities

The biocompatibility and biodegradability of polypeptides make them highly attractive for a range of biomedical applications. nih.govnih.gov this compound serves as a key building block in the synthesis of these advanced materials, contributing to innovations in drug delivery, tissue engineering, and other therapeutic areas. chemimpex.com

In drug delivery , polypeptides synthesized from NPCAs are being explored for creating stimuli-responsive nanocarriers. nih.govresearchgate.net These systems can be designed to release therapeutic agents like the anti-cancer drug paclitaxel (B517696) in response to specific environmental cues, such as the lower pH of a tumor microenvironment. vulcanchem.com For example, pH-responsive micelles have been developed that show significantly higher drug release at pH 5.0 compared to physiological pH 7.4. vulcanchem.com The incorporation of valine residues can also influence the drug loading and release efficiency of hydrogels due to interactions with the therapeutic agent. scienceopen.com

In the realm of tissue engineering , the ability to construct complex and well-defined scaffolds is paramount. Polypeptides containing L-valine are being used to create materials for applications such as cartilage-mimetic scaffolds. vulcanchem.com The structural control afforded by NPCA polymerization allows for the tuning of mechanical properties, like the compression moduli of these scaffolds. vulcanchem.com Furthermore, hydrogel inks made from amphiphilic star-shaped block polypeptides that include L-valine have been developed for 3D printing intricate patterns, paving the way for the fabrication of complex tissue scaffolds. nih.gov

Other emerging applications include:

Enzyme Inhibition Studies: The compound is used to design specific inhibitors for studying enzyme mechanisms, which could lead to new treatments for various conditions. chemimpex.com

Prodrug Development: It is utilized in the creation of prodrugs to enhance the bioavailability of active pharmaceutical ingredients. chemimpex.com

Antibacterial Materials: Block copolymers incorporating valine have been integrated into electrospun membranes to create materials with antibacterial properties for potential use in vascular grafts and wound healing. nih.gov

Advanced Computational Modeling for this compound Reactivity

To complement experimental work, advanced computational modeling is providing deeper insights into the reactivity of this compound and the mechanisms of polypeptide synthesis. Techniques like Density Functional Theory (DFT) calculations are being employed to understand the intricacies of polymerization processes. researchgate.net

Computational studies help to elucidate the key factors that govern the controllability of NPCA polymerizations. For example, modeling has revealed that the low concentration of the transient NCA species and the high activity of the amine initiators are crucial for the controlled nature of these reactions, even in the presence of impurities like water. researchgate.net

Molecular dynamics simulations are also being used to understand how N-phenoxycarbonyl-protected amino acids interact with biological targets. One study showed that the phenoxycarbonyl group of a D-valine derivative occupies a hydrophobic pocket in an enzyme (valyl-tRNA synthetase), leading to a significant reduction in its catalytic efficiency. vulcanchem.com Such computational insights are invaluable for the rational design of enzyme inhibitors and other therapeutic agents.

Furthermore, modeling helps to understand the self-assembly behavior of the complex polypeptide architectures created using these monomers. By simulating the interactions between polymer chains and with the surrounding solvent, researchers can predict how these molecules will form higher-order structures like micelles or hydrogels, guiding the design of new functional materials. chinesechemsoc.orgscienceopen.com The kinetic studies of NCA polymerization, for instance, have been modeled to understand the cooperative nature of the process, where the growing polypeptide helix itself catalyzes the reaction in a manner reminiscent of an enzyme. acs.org

Q & A

Q. What are the optimal synthetic routes for N-Phenoxycarbonyl-L-valine, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via carbamate protection of L-valine using phenoxycarbonyl chloride. Evidence from similar compounds (e.g., methoxycarbonyl-L-valine) shows that yields depend on stoichiometry, temperature, and solvent polarity. For example, methoxycarbonyl-L-valine synthesis using methyl chloroformate achieved 44–57% yield under controlled anhydrous conditions . Key steps include:
  • Maintaining pH 8–9 to favor nucleophilic attack by the amino group.
  • Using ice-cold conditions to minimize side reactions.
  • Purification via recrystallization or chromatography to isolate the product.
    Variations in yield may arise from competing hydrolysis of the phenoxycarbonyl group or incomplete protection.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Characterization requires a multi-technique approach:
  • HPLC : Assess purity (>98% recommended for peptide synthesis) using C18 columns with UV detection at 210–220 nm .
  • NMR : Confirm regiochemistry via 1^1H and 13^{13}C NMR. The phenoxy group shows aromatic protons at δ 7.2–7.4 ppm, while the valine backbone appears as distinct methyl (δ 0.8–1.0 ppm) and α-proton (δ 3.5–4.0 ppm) signals .
  • Mass Spectrometry : ESI-MS should match the molecular ion peak for C13H17NO4\text{C}_{13}\text{H}_{17}\text{NO}_4 (theoretical m/z 251.285) .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

  • Methodological Answer : Stability issues often stem from hydrolysis of the phenoxycarbonyl group. Conflicting data may arise from:
  • Moisture Exposure : Degradation accelerates in humid environments. Store at 0–6°C in desiccators with silica gel .
  • pH Sensitivity : Decomposition occurs below pH 5 (carbamate hydrolysis) or above pH 9 (ester cleavage). Use buffered solutions during experiments .
    To reconcile contradictions, conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Q. How does this compound perform as a protecting group in solid-phase peptide synthesis (SPPS) compared to Fmoc or Boc groups?

  • Methodological Answer : Unlike Fmoc (base-labile) or Boc (acid-labile), the phenoxycarbonyl group is removed under mild acidic conditions (e.g., 30% TFA in DCM), making it suitable for orthogonal deprotection strategies . Key considerations:
  • Coupling Efficiency : Steric hindrance from the phenoxy group may reduce coupling rates. Use HOBt/DIC activation to improve efficiency .
  • Compatibility : Stable to piperidine (used for Fmoc removal), enabling sequential SPPS workflows.
    Comparative studies show phenoxycarbonyl derivatives achieve >90% coupling yields in model tripeptides .

Q. What analytical approaches detect trace impurities in this compound that affect enzymatic studies?

  • Methodological Answer : Impurities (e.g., free L-valine or hydrolyzed byproducts) can inhibit enzyme activity. Mitigation strategies include:
  • Ion-Pair Chromatography : Detect residual L-valine (<0.1%) using heptafluorobutyric acid as an ion-pairing agent .
  • Enzymatic Assays : Pre-incubate the compound with carboxypeptidase A; activity loss >10% indicates contamination .
    For quantification, calibrate LC-MS/MS with spiked impurity standards (LOD: 0.01% w/w) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.